N-(2-ETHOXYPHENYL)-4-METHYL-N-{[N'-(1-METHYLPIPERIDIN-4-YLIDENE)HYDRAZINECARBONYL]METHYL}BENZENE-1-SULFONAMIDE
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Overview
Description
N-(2-ETHOXYPHENYL)-4-METHYL-N-{[N'-(1-METHYLPIPERIDIN-4-YLIDENE)HYDRAZINECARBONYL]METHYL}BENZENE-1-SULFONAMIDE is a complex organic compound with a unique structure that includes an ethoxyphenyl group, a piperidinylidene hydrazino group, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ETHOXYPHENYL)-4-METHYL-N-{[N'-(1-METHYLPIPERIDIN-4-YLIDENE)HYDRAZINECARBONYL]METHYL}BENZENE-1-SULFONAMIDE typically involves multiple steps. One common approach is to start with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon or sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
N-(2-ETHOXYPHENYL)-4-METHYL-N-{[N'-(1-METHYLPIPERIDIN-4-YLIDENE)HYDRAZINECARBONYL]METHYL}BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and strong bases like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-(2-ETHOXYPHENYL)-4-METHYL-N-{[N'-(1-METHYLPIPERIDIN-4-YLIDENE)HYDRAZINECARBONYL]METHYL}BENZENE-1-SULFONAMIDE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of N-(2-ETHOXYPHENYL)-4-METHYL-N-{[N'-(1-METHYLPIPERIDIN-4-YLIDENE)HYDRAZINECARBONYL]METHYL}BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-ethoxyphenyl)-2-{[(2E)-2-[(2E)-1-methyl-3-phenyl-2-propenylidene]hydrazino}(oxo)acetyl]amino}benzamide
- N-(2-methoxyphenyl)-2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoacetamide
- N-(4-ethoxyphenyl)-2-{[(2E)-2-[(2-hydroxy-1-naphthyl)methylene]hydrazino}(oxo)acetyl]amino}benzamide
Uniqueness
N-(2-ETHOXYPHENYL)-4-METHYL-N-{[N'-(1-METHYLPIPERIDIN-4-YLIDENE)HYDRAZINECARBONYL]METHYL}BENZENE-1-SULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C23H30N4O4S |
---|---|
Molecular Weight |
458.6 g/mol |
IUPAC Name |
2-(2-ethoxy-N-(4-methylphenyl)sulfonylanilino)-N-[(1-methylpiperidin-4-ylidene)amino]acetamide |
InChI |
InChI=1S/C23H30N4O4S/c1-4-31-22-8-6-5-7-21(22)27(32(29,30)20-11-9-18(2)10-12-20)17-23(28)25-24-19-13-15-26(3)16-14-19/h5-12H,4,13-17H2,1-3H3,(H,25,28) |
InChI Key |
BLFYVCPTJWUCAU-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1N(CC(=O)NN=C2CCN(CC2)C)S(=O)(=O)C3=CC=C(C=C3)C |
Canonical SMILES |
CCOC1=CC=CC=C1N(CC(=O)NN=C2CCN(CC2)C)S(=O)(=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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